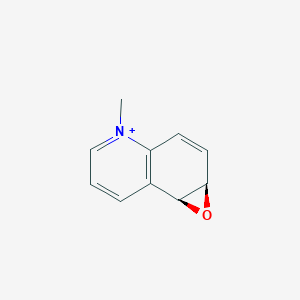

cis-(+-)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de metilliberina implica la metilación de la liberina. La reacción generalmente requiere un agente metilante como yoduro de metilo o sulfato de dimetilo en presencia de una base como carbonato de potasio. La reacción se lleva a cabo en condiciones de reflujo para asegurar la metilación completa.

Métodos de Producción Industrial: La producción industrial de metilliberina implica la extracción de fuentes naturales como granos de café y hojas de té. El proceso de extracción incluye la extracción con solvente seguida de la purificación mediante técnicas cromatográficas. El compuesto purificado se cristaliza luego para obtener metilliberina en su forma pura.

Análisis De Reacciones Químicas

Tipos de Reacciones: La metilliberina experimenta varias reacciones químicas, que incluyen:

Oxidación: La metilliberina se puede oxidar para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir la metilliberina en sus formas reducidas.

Sustitución: La metilliberina puede experimentar reacciones de sustitución donde uno de sus grupos funcionales es reemplazado por otro grupo.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

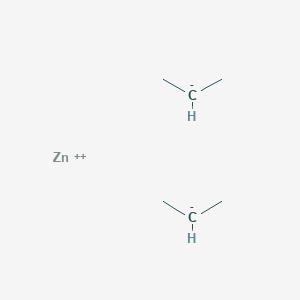

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo requieren catalizadores como paladio sobre carbono o platino.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos de metilliberina, mientras que la reducción puede producir alcoholes de metilliberina.

Aplicaciones Científicas De Investigación

La metilliberina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la química de los alcaloides de purina y sus interacciones con otras moléculas.

Biología: Se estudia la metilliberina por sus posibles efectos en el metabolismo celular y la producción de energía.

Medicina: Se están realizando investigaciones para explorar su potencial como potenciador cognitivo y sus efectos en el estado de ánimo y el estado de alerta.

Industria: La metilliberina se utiliza en la formulación de suplementos dietéticos y bebidas energéticas debido a sus propiedades estimulantes

Mecanismo De Acción

Se cree que la metilliberina actúa como un antagonista del receptor de adenosina, similar a la cafeína y la teocrina . Al bloquear los receptores de adenosina, previene la aparición de somnolencia y promueve la vigilia. Además, la metilliberina puede influir en los receptores de dopamina, aunque esta acción aún no se comprende completamente .

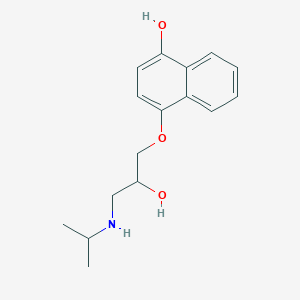

Comparación Con Compuestos Similares

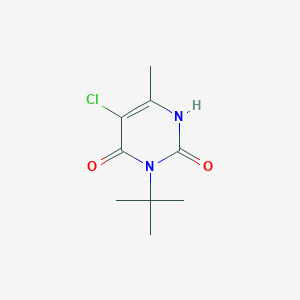

La metilliberina es estructural y funcionalmente similar a otros alcaloides de purina como:

En conclusión, la metilliberina es un compuesto fascinante con un potencial significativo en varios campos científicos. Sus propiedades únicas y su acción rápida lo convierten en un valioso objeto de estudio y aplicación.

Propiedades

IUPAC Name |

(1aR,7bS)-4-methyl-1a,7b-dihydrooxireno[2,3-f]quinolin-4-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10NO/c1-11-6-2-3-7-8(11)4-5-9-10(7)12-9/h2-6,9-10H,1H3/q+1/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKBGDHSUHECFS-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC2=C1C=CC3C2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=CC2=C1C=C[C@@H]3[C@H]2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10NO+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00931320 | |

| Record name | 4-Methyl-1a,7b-dihydrooxireno[f]quinolin-4-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00931320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142044-37-9 | |

| Record name | Oxireno(f)quinolinium, 1a,7b-dihydro-4-methyl-, cis-(+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142044379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1a,7b-dihydrooxireno[f]quinolin-4-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00931320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B128095.png)